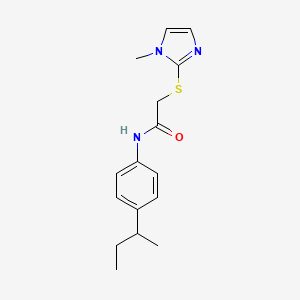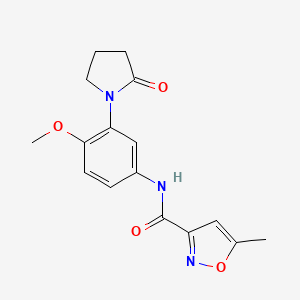
N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide, also known as BISA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BISA is a thiol-based compound that has been synthesized using a specific method, which will be discussed in This paper aims to provide an overview of BISA, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Antidepressant Effects
N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide, as part of the broader category of NMDA receptor antagonists, has been studied for its potential antidepressant effects. Research has shown that subanesthetic doses of ketamine, a related NMDA receptor antagonist, can significantly improve depressive symptoms within 72 hours after administration. This highlights a potential role for NMDA receptor-modulating drugs in the treatment of depression (Berman et al., 2000).
Impact on Cognitive Function
Studies have also explored the impact of NMDA receptor antagonists on cognitive functions. Ketamine, for example, has been found to impair episodic memory and procedural learning without affecting aspects of executive functioning. These findings suggest a selective pattern of impairments to memory systems that are crucial for understanding the cognitive side effects of such compounds (Morgan et al., 2004).
Effects on Sensory Perception and Psychotic Symptoms
Another area of research has focused on the effects of NMDA receptor antagonists on sensory perception and the induction of psychotic symptoms. It has been demonstrated that ketamine can alter sensory perception, including pain perception, and induce schizophrenia-like symptoms in healthy volunteers. These effects are dose-dependent and highlight the complex interactions between NMDA receptor antagonists and sensory as well as perceptual processes (Øye et al., 1992).
Potential for Addiction and Misuse
While investigating therapeutic applications, researchers have also highlighted the potential for addiction and misuse associated with NMDA receptor antagonists. Studies have shown that ketamine can impair response inhibition and is positively reinforcing in healthy volunteers, suggesting a risk for abuse. These findings are crucial for evaluating the safety profile of related compounds, including N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide, when considering their potential therapeutic use (Morgan et al., 2003).
特性
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-4-12(2)13-5-7-14(8-6-13)18-15(20)11-21-16-17-9-10-19(16)3/h5-10,12H,4,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBHNTDAWYDYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2608075.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2608076.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2608077.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2608078.png)
![N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide](/img/structure/B2608081.png)
![(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol](/img/structure/B2608083.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2608088.png)

![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2608094.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2608095.png)